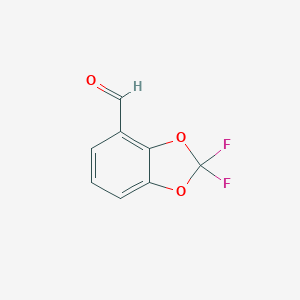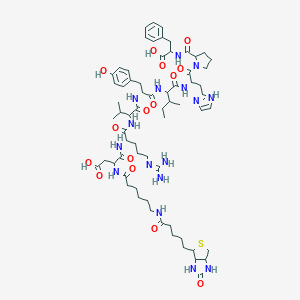
Bio-ahx-aii
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bio-ahx-aii is a peptide that has been synthesized for scientific research purposes. It is a relatively new compound that has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of bio-ahx-aii is not fully understood. However, it has been shown to interact with the angiotensin II type 1 receptor (AT1R) and modulate its activity. This interaction can lead to the activation of various signaling pathways, such as the MAPK/ERK pathway, which can result in the biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can promote angiogenesis, cell proliferation, and wound healing. It can also inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular disease, this compound can have a protective effect on the heart and blood vessels by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using bio-ahx-aii in lab experiments is its specificity for the AT1R. This specificity allows for the selective modulation of the receptor's activity, which can result in the desired biological effects. However, one limitation of using this compound is its stability. The peptide is prone to degradation, which can affect its activity and reproducibility.
Orientations Futures
There are several future directions for bio-ahx-aii research. One direction is to further investigate its potential in wound healing and tissue regeneration. Another direction is to explore its use in combination therapy for cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications in cardiovascular disease.
Conclusion:
In conclusion, this compound is a peptide that has shown promising results in various scientific research applications. Its specificity for the AT1R and its ability to promote angiogenesis, cell proliferation, and wound healing make it a valuable tool for research. However, its stability and mechanism of action need further investigation. With continued research, this compound has the potential to become a valuable therapeutic agent in various fields of medicine.
Méthodes De Synthèse
Bio-ahx-aii is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The synthesis of this compound involves the coupling of alanine, histidine, and aspartic acid to form the peptide sequence. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.
Applications De Recherche Scientifique
Bio-ahx-aii has been used in various scientific research applications. It has been studied for its potential in wound healing, cancer therapy, and cardiovascular disease. In wound healing, this compound has been shown to promote angiogenesis and cell proliferation, which can aid in the healing process. In cancer therapy, this compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular disease, this compound has been shown to have a protective effect on the heart and blood vessels.
Propriétés
Numéro CAS |
115102-72-2 |
|---|---|
Formule moléculaire |
C66H96N16O15S |
Poids moléculaire |
1385.6 g/mol |
Nom IUPAC |
4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-2-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxo-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butanoic acid |
InChI |
InChI=1S/C66H96N16O15S/c1-5-38(4)55(62(93)76-45(34-50-69-29-30-70-50)63(94)82-31-15-19-48(82)60(91)77-46(64(95)96)33-39-16-8-6-9-17-39)80-59(90)43(32-40-23-25-41(83)26-24-40)75-61(92)54(37(2)3)79-57(88)42(18-14-28-72-65(67)68)74-58(89)44(35-53(86)87)73-52(85)22-10-7-13-27-71-51(84)21-12-11-20-49-56-47(36-98-49)78-66(97)81-56/h6,8-9,16-17,23-26,29-30,37-38,42-49,54-56,83H,5,7,10-15,18-22,27-28,31-36H2,1-4H3,(H,69,70)(H,71,84)(H,73,85)(H,74,89)(H,75,92)(H,76,93)(H,77,91)(H,79,88)(H,80,90)(H,86,87)(H,95,96)(H4,67,68,72)(H2,78,81,97) |
Clé InChI |
LKHRZAVCRQHMMT-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Séquence |
DRVYXXPF |
Synonymes |
(6-biotinylamido)hexanoylangiotensin II Bio-Ahx-AII Bio-Ahx-angiotensin II |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





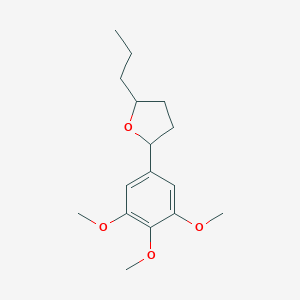


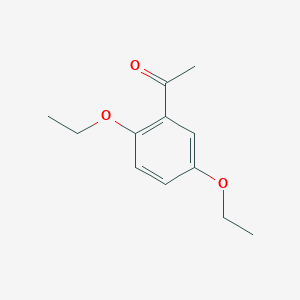
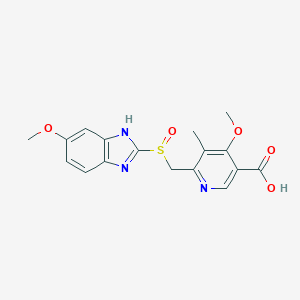
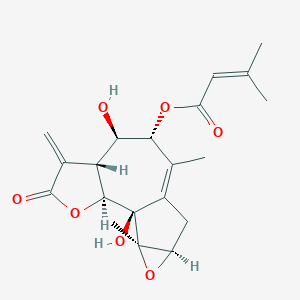

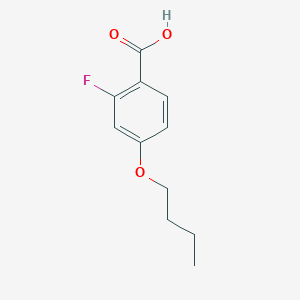
![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)


